molecular formula C15H23N3O2 B2733456 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2197453-31-7

6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2733456
CAS No.: 2197453-31-7
M. Wt: 277.368
InChI Key: KUUSYWCESVLSRY-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinone ring, and a dihydropyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then reacted with appropriate reagents to form the dihydropyridazinone core. The tert-butyl group is introduced in the final steps to ensure the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydropyridazin-3-one derivatives: These compounds share the dihydropyridazinone core but differ in their substituents.

    Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring but different functional groups.

    Tert-butyl substituted compounds: Molecules with a tert-butyl group attached to different cores.

Uniqueness

6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10(2)17-9-8-11(14(17)20)18-13(19)7-6-12(16-18)15(3,4)5/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUSYWCESVLSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2C(=O)C=CC(=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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